Superior Biliary Excretion: Cefotiam Demonstrates 8-Fold Higher Bile Recovery Than Cefazolin
For therapeutic scenarios involving the hepatobiliary system, Cefotiam provides a significant pharmacokinetic advantage. In a crossover study of 6 patients, the mean recovery of Cefotiam in bile over six hours was 0.662% of the administered dose, representing an 8-fold increase compared to Cefazolin (0.082%) and Cefuroxime (0.083%) [1]. Furthermore, the peak biliary concentration of Cefotiam reached 745.1 µg/mL two hours post-infusion, which is described as 'extremely higher' than the concentrations achieved by Cefazolin, Cefoxitin, and Cefuroxime at any time point [1].
| Evidence Dimension | Biliary Excretion (Mean Recovery in Bile over 6h) |
|---|---|
| Target Compound Data | 0.662% of administered dose |
| Comparator Or Baseline | Cefazolin: 0.082%; Cefuroxime: 0.083%; Cefoxitin: 0.132% |
| Quantified Difference | ~8-fold higher recovery vs. Cefazolin and Cefuroxime; ~5-fold higher vs. Cefoxitin |
| Conditions | Cross-over study in 6 cholecystectomized patients following 2g IV administration |
Why This Matters
This validates the selection of Cefotiam over Cefazolin or Cefuroxime for studies or prophylactic use in biliary tract surgery or infections, ensuring higher local drug concentration at the target site.
- [1] Tanimura H, et al. Chemotherapy in biliary tract infection (V), with special reference to excretion in bile, concentration in gall bladder tissue and its clinical effect using a new antibiotic, Cefotiam (SCE-963). Chemotherapy (Tokyo). 1979;27(Suppl 3):434-451. View Source
